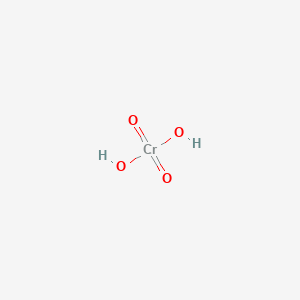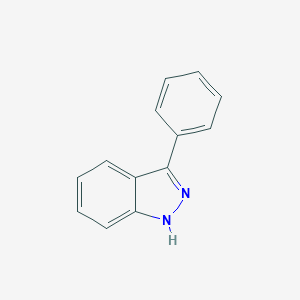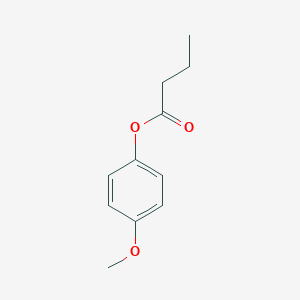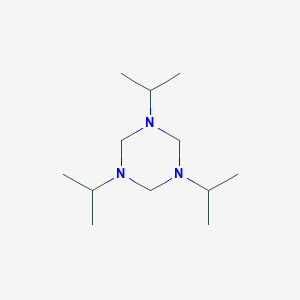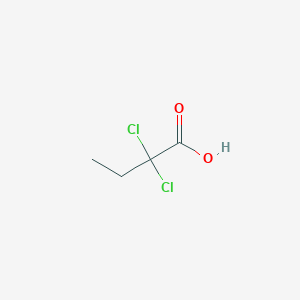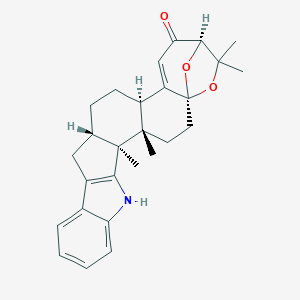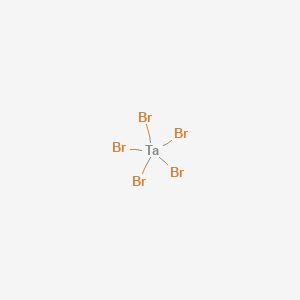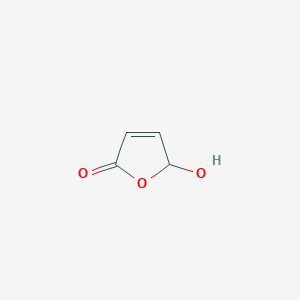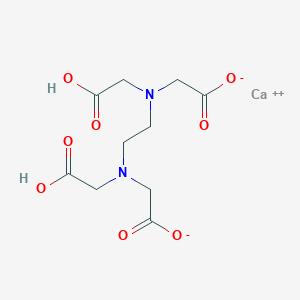
2-cyano-N-(3-isopropoxypropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 2-cyano-N-(3-isopropoxypropyl)acetamide typically involves multi-step chemical reactions starting from cyanoacetic acid. For example, 3-Hydroxy-2-cyanoalk-2-enamides and related compounds have been synthesized in three steps from cyanoacetic acid. Their synthesis showcases the versatility of cyanoacetic acid as a precursor for various cyano and acetamide derivatives (Papageorgiou et al., 1998).
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound, such as 2-cyano-2-(tetrahydrofuran-2-ylidene)- and 2-cyano-2-(tetrahydropyran-2-ylidene)acetamides, has been thoroughly investigated. Studies using X-ray crystallography and 1H-NMR ROESY spectroscopy at room temperature revealed that these compounds adopt an extended conformation stabilized by strong intramolecular bonds in solid state and solution (Papageorgiou et al., 1998).
Chemical Reactions and Properties
The chemical reactivity of related cyan-acetamides demonstrates their potential in synthesizing various chemical structures. For instance, the reaction between substituted cyan-acetamides and gaseous methylnitrite in the presence of a base yields cyanoximes with high efficiency. This reactivity highlights the versatility of cyan-acetamides in chemical synthesis and their potential utility in generating novel compounds (Ratcliff et al., 2012).
Applications De Recherche Scientifique
Environmental Monitoring and Treatment
Artificial Sweeteners as Emerging Contaminants
A review highlighted the trace analytical methods for determining popular artificial sweeteners, including acetamide derivatives, in environmental samples. These compounds were identified as virtually perfect markers for studying the impact of wastewater on source waters and drinking waters, suggesting their potential role in environmental monitoring and assessment (Lange, Scheurer, & Brauch, 2012).
Pharmaceutical Research
Pharmacological Activities of Acetamide Derivatives
A comprehensive review of the biological effects of acetamide and its derivatives updated the information on their commercial importance and biological consequences. This suggests that compounds like "2-cyano-N-(3-isopropoxypropyl)acetamide" could be investigated for their biological and toxicological effects, contributing to pharmaceutical research and development (Kennedy, 2001).
Synthesis and Pharmacology of Derivatives
Research into phenoxy acetamide and its derivatives as therapeutic candidates indicates a broad interest in exploring the chemical diversity of acetamide derivatives for potential pharmacological applications. This area encompasses the development of new drugs and improving existing pharmaceuticals, highlighting the relevance of studying compounds like "this compound" (Al-Ostoot et al., 2021).
Biotechnology and Bioengineering
Cyanobacteria and Bioplastics Production
Cyanobacteria are utilized for producing bioplastics, such as polyhydroxyalkanoates (PHA), with CO2 as the only carbon source. Research in this domain underscores the potential of utilizing biochemical pathways and microbial engineering for sustainable production processes, where related chemical compounds might play a role in optimizing production or modifying properties of bioplastics (Markl, Grünbichler, & Lackner, 2018).
Propriétés
IUPAC Name |
2-cyano-N-(3-propan-2-yloxypropyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-8(2)13-7-3-6-11-9(12)4-5-10/h8H,3-4,6-7H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBXIQGNRWMCOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429335 |
Source


|
| Record name | 2-cyano-N-(3-isopropoxypropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15029-49-9 |
Source


|
| Record name | 2-cyano-N-(3-isopropoxypropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20429335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

